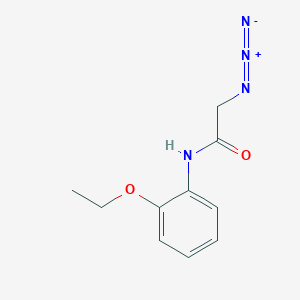![molecular formula C18H14O2 B3032208 [1,1':3',1''-Terphenyl]-4,4''-diol CAS No. 124526-56-3](/img/structure/B3032208.png)
[1,1':3',1''-Terphenyl]-4,4''-diol
Vue d'ensemble
Description
Homologous Series of Heavier Element Dipnictenes
The research presented in the first paper focuses on the synthesis and characterization of m-terphenyl heavier main group 15 dihalides and their subsequent reduction to form dipnictenes. The study involves the reaction of lithium compounds with trihalides to afford various dihalides, which are then characterized by NMR spectroscopy and X-ray diffraction. The reduction of the phosphorus species with potassium or magnesium leads to the formation of diphosphene and phosphafluorene species, indicating the potential for complex chemical reactions involving these m-terphenyl ligands .
Phosphole with Aromatic Characteristics
The second paper investigates a phosphole compound with a significantly flattened phosphorus pyramid, which is indicative of strong electron delocalization and aromatic characteristics. The study uses single-crystal X-ray analysis to reveal the geometric structure of the molecule and discusses its reactivity, particularly its susceptibility to electrophilic substitutions, which is consistent with the presence of cyclic electron delocalization .
Molecular Structure and Properties of Methyl Terphenyl Carboxylate
In the third paper, the synthesis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate is achieved through the aromatization of a cyclohexenone derivative. The structure is confirmed by IR and X-ray diffraction studies, and the molecule's stability is analyzed using NBO analysis. The study also explores the molecule's nonlinear optical properties by calculating its hyperpolarizability, which is found to be greater than that of the standard NLO material urea .
Metal-Organic Frameworks Based on Terphenyl Tetracarboxylic Acid
The fourth paper describes the synthesis of five novel coordination polymers using [1,1':3',1"-terphenyl]-3,3",5,5"-tetracarboxylic acid and various transition metal cations. The structures of these polymers are determined by single-crystal X-ray diffraction and characterized by IR spectroscopy, PXRD, and TG analyses. The study also examines the magnetic properties of these polymers, revealing weak antiferromagnetic coupling between the metal ions .
Applications De Recherche Scientifique
Crystal Structure and Solvent Inclusions
Studies reveal the structural uniqueness of terphenyl-based diol hosts like “[1,1':3',1''-Terphenyl]-4,4''-diol” in forming crystal structures with different solvents. For example, Klien et al. (2015) synthesized terphenyl-based diol hosts demonstrating various crystal structures with solvents such as dimethylformamide and acetonitrile. These crystal structures were characterized by intramolecular and intermolecular hydrogen bonding, showcasing the potential of terphenyl diols in forming distinctive molecular aggregates and host-guest interactions in crystal engineering (Klien, Seichter, Skobridis, & Weber, 2015).
Liquid Crystalline Properties
Terphenyl compounds exhibit unique liquid crystalline properties. Gray et al. (1989) synthesized terphenyl compounds with difluoro substituents, observing that they form low-melting liquid crystals with wide-ranging stable phases, useful in ferroelectric systems and electro-optical devices (Gray, Hird, Lacey, & Toyne, 1989).
Nonlinear Optical Properties
Terphenyl derivatives have been explored for their nonlinear optical properties. Adeel et al. (2021) investigated the third-order nonlinear optical (NLO) properties of novel fluorinated terphenyl compounds. They found that these compounds exhibit significant third-order polarizability, suggesting potential applications in optoelectronics and photonics (Adeel et al., 2021).
Dye and Lanthanide Adsorption
Inorganic chemistry research has utilized terphenyl-based structures for dye and lanthanide adsorption. Gao et al. (2019) synthesized anionic indium-organic frameworks using terphenyl dicarboxylic acid derivatives. These frameworks demonstrated high efficiency and selectivity in adsorbing cationic dyes and rare earth ions, indicating their potential in environmental applications and material science (Gao, Sun, Ge, & Zheng, 2019).
Peptide Helix Mimetics
The terphenyl structure is an ideal scaffold for mimicking peptide helices. Maity and König (2008) reported the synthesis of 1,4-dipiperazino benzenes using terphenyl structures. These compounds mimic the geometrical arrangement of alpha-helices in peptides, indicating their relevance in biological chemistry and drug design (Maity & König, 2008).
Synthesis of Rigid-Rod Polyamides and Polyimides
Terphenyl derivatives are used in synthesizing rigid-rod polyamides and polyimides, which are important in materials science. Spiliopoulos and Mikroyannidis (1998) demonstrated the synthesis of rigid-rod polyamides and polyimides containing m-terphenyls, showing their potential in creating novel polymeric materials with enhanced solubility and thermal properties (Spiliopoulos & Mikroyannidis, 1998).
Mécanisme D'action
Target of Action
Related compounds such as (1-hydroxy-1-phosphono-2- [1,1’;4’,1’']terphenyl-3-yl-ethyl)-phosphonic acid have been found to interact with ditrans,polycis-undecaprenyl-diphosphate synthase in escherichia coli .
Mode of Action
It’s known that the compound can undergo solvothermal reactions with transition metal cations to form novel coordination polymers . This suggests that [1,1’:3’,1’‘-Terphenyl]-4,4’'-diol may interact with its targets through coordination chemistry.
Biochemical Pathways
It’s important to note that any compound’s interaction with its target can potentially affect multiple biochemical pathways, leading to a cascade of downstream effects .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
It’s known that the compound can form novel coordination polymers through solvothermal reactions . This suggests that [1,1’:3’,1’‘-Terphenyl]-4,4’'-diol may have the potential to influence molecular and cellular structures and functions .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets . .
Propriétés
IUPAC Name |
4-[3-(4-hydroxyphenyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOMZHWGIQNWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349878 | |
| Record name | [1,1';3',1'']Terphenyl-4,4''-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1':3',1''-Terphenyl]-4,4''-diol | |
CAS RN |
124526-56-3 | |
| Record name | [1,1';3',1'']Terphenyl-4,4''-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)
![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)
![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)
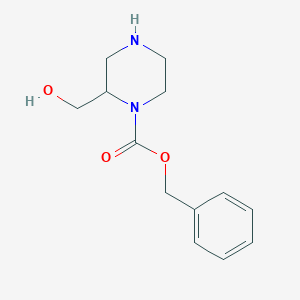
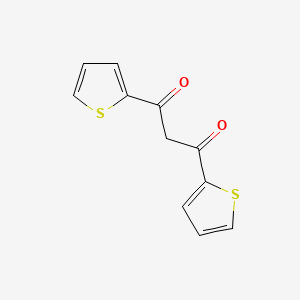


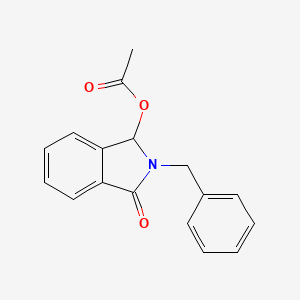
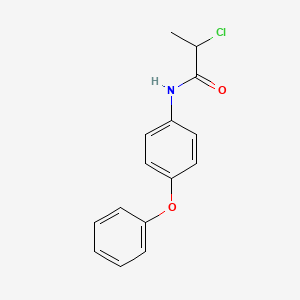

![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)
![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)

